REACTION_CXSMILES
|
[CH3:1][N:2]1[C:8]2[CH:9]=[CH:10][C:11]([N+:13]([O-])=O)=[CH:12][C:7]=2[CH2:6][CH2:5][CH2:4][C:3]1=[O:16].C([O-])=O.[NH4+]>[Pd].CO>[NH2:13][C:11]1[CH:10]=[CH:9][C:8]2[N:2]([CH3:1])[C:3](=[O:16])[CH2:4][CH2:5][CH2:6][C:7]=2[CH:12]=1 |f:1.2|
|
Name
|
|
Quantity
|
275 mg
|
Type
|
reactant
|
Smiles
|
CN1C(CCCC2=C1C=CC(=C2)[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
26 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
473 mg
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
398 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered on Clarcel
|
Type
|
WASH
|
Details
|
the Clarcel is rinsed with methanol
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=CC2=C(CCCC(N2C)=O)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 250 mg | |
YIELD: CALCULATEDPERCENTYIELD | 105.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |